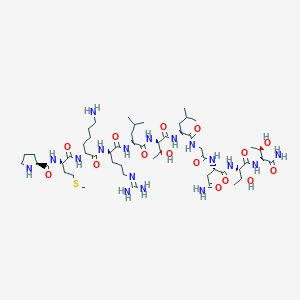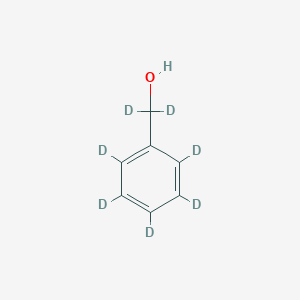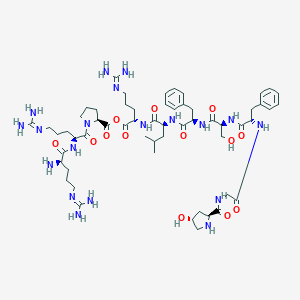
1-Ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one, commonly known as EHDP, is a chelating agent that has been extensively studied for its potential applications in various fields of scientific research. EHDP belongs to the family of hydroxypyridinones and is a potent chelator of iron and other metal ions.
Mechanism Of Action
EHDP works by binding to metal ions in the body, preventing them from causing damage to tissues and organs. It has a high affinity for iron, which makes it effective in the treatment of iron overload disorders. EHDP has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This inhibition leads to an increase in bone density, making it potentially useful in the treatment of osteoporosis.
Biochemical And Physiological Effects
EHDP has been shown to have a number of biochemical and physiological effects. It has been shown to increase bone density, reduce the levels of iron in the body, and prevent the accumulation of toxic metal ions in tissues and organs. EHDP has also been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
EHDP has several advantages in lab experiments. It is a potent chelating agent for metal ions, making it useful in studies involving metal ion metabolism and toxicity. EHDP is also relatively stable and easy to synthesize, making it a convenient choice for lab experiments. However, EHDP has some limitations as well. It has a high affinity for iron, which can interfere with studies involving iron metabolism. Additionally, EHDP can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research involving EHDP. One area of interest is the potential use of EHDP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. EHDP's antioxidant properties make it a promising candidate for these conditions. Another area of interest is the development of new chelating agents based on the structure of EHDP, which may have improved properties and applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of EHDP, particularly in the context of metal ion metabolism and toxicity.
Synthesis Methods
EHDP can be synthesized by reacting 2,3-dimethyl-1,4-dioxane-6,7-dione with ethylamine and 2-hydroxyethylamine. The reaction results in the formation of EHDP, which can be purified by recrystallization.
Scientific Research Applications
EHDP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be an effective chelating agent for iron and other metal ions, making it useful in the treatment of iron overload disorders such as hemochromatosis. EHDP has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
properties
CAS RN |
139261-92-0 |
|---|---|
Product Name |
1-Ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one |
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-2-(1-hydroxyethyl)pyridin-4-one |
InChI |
InChI=1S/C9H13NO3/c1-3-10-5-4-7(12)9(13)8(10)6(2)11/h4-6,11,13H,3H2,1-2H3 |
InChI Key |
KICQOVVEMVVNSD-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C(=C1C(C)O)O |
Canonical SMILES |
CCN1C=CC(=O)C(=C1C(C)O)O |
synonyms |
1-ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one 2-(1-hydroxyethyl)CP94 EHEHO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)




![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)

![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)

